3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound notable for its unique structural features and potential applications in scientific research. The compound is classified as a carboxylic acid and belongs to the isoxazole family, characterized by the presence of an isoxazole ring and various substituents that enhance its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately .
The synthesis of 3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. Industrial production may utilize continuous flow processes to enhance efficiency and consistency in product quality .
The molecular structure of 3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 3-(2-bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid |
| InChI | InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16) |
| SMILES | CC1=C(N=C(O1)C2=C(C=CC(=C2)F)Br)C(=O)O |
The compound participates in various chemical reactions typical for carboxylic acids and heterocycles:
The specific reaction pathways depend on the substituents present on the aromatic ring and their electronic effects, which influence reactivity .
The mechanism of action for 3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with biological targets:
While specific physical properties such as density and boiling point are not available, general characteristics include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are crucial for understanding handling and storage requirements in laboratory settings .
3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in various fields of research and industry.
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6